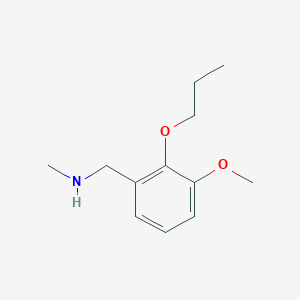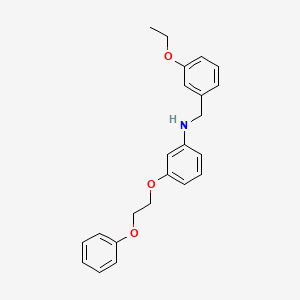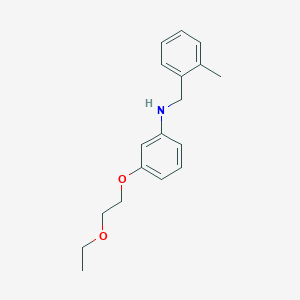
(3-Methoxy-2-propoxybenzyl)methylamine
Übersicht
Beschreibung
(3-Methoxy-2-propoxybenzyl)methylamine, also known as 3-MOP, is an organic compound that has been used in scientific research for decades. It is a derivative of the amino acid phenylalanine and is a white, crystalline solid. 3-MOP is highly soluble in water and ethanol and is used in a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate of Similar Compounds
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments :This review highlights the knowledge on the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments. Parabens are extensively used as preservatives in cosmetics, foodstuffs, and pharmaceuticals. Despite their biodegradability, they are ubiquitous in surface waters and sediments due to continuous introduction into the environment. This study could serve as a model for researching the environmental behavior of (3-Methoxy-2-propoxybenzyl)methylamine, considering its chemical structure might exhibit similar environmental interactions as parabens (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Methods for Compound Detection and Activity
Analytical Methods Used in Determining Antioxidant Activity :The review discusses critical analytical tests used to determine the antioxidant activity of compounds, including methods based on hydrogen atom transfer and electron transfer. These methodologies are pertinent for evaluating the antioxidant potential of various compounds, which could be applicable to assessing the antioxidant activity of this compound, if relevant (Munteanu & Apetrei, 2021).
Toxicology and Environmental Safety
Neurotoxic Effect of Active Ingredients in Sunscreen Products :This review presents data on the neurotoxicity of several organic filters used in sunscreens, suggesting a toxicological aspect of these agents which might be indirectly relevant to understanding the safety and toxicological profile of this compound, especially if used in products applied to human skin or released into the environment (Ruszkiewicz, Pinkas, Ferrer, Peres, Tsatsakis, & Aschner, 2017).
Applications in Pollution Treatment
Potential Applications of Oxidoreductive Enzymes in the Decolorization and Detoxification of Textile and Other Synthetic Dyes :The enzymatic approach for the decolorization/degradation of dyes in wastewater highlights the use of enzymes in pollution treatment. This study provides insights into using biological methods for treating pollutants, which could be explored for this compound if it poses environmental concerns (Husain, 2006).
Eigenschaften
IUPAC Name |
1-(3-methoxy-2-propoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-8-15-12-10(9-13-2)6-5-7-11(12)14-3/h5-7,13H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUFTOPXRSJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385602.png)

![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385605.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1385610.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385611.png)
![N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline](/img/structure/B1385613.png)
![N-[2-(Hexyloxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385614.png)



![N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline](/img/structure/B1385622.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385624.png)